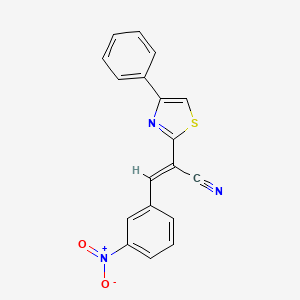
(E)-3-(3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C18H11N3O2S and its molecular weight is 333.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-3-(3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a thiazole moiety, which is known for its diverse biological activities. The presence of the nitrophenyl group enhances its reactivity and potential interactions with biological targets. The general structure can be represented as follows:
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Studies and Findings
- Cytotoxicity Assays : In vitro studies have demonstrated that thiazole-based compounds can exhibit cytotoxic effects against cancer cell lines such as A-431 and Jurkat. For example, a related thiazole compound showed an IC50 value of approximately 1.61 µg/mL against these cell lines, suggesting potent activity .
- Mechanism of Action : Molecular dynamics simulations reveal that these compounds often interact with key proteins involved in apoptosis, such as Bcl-2, primarily through hydrophobic interactions . This interaction is crucial for inducing programmed cell death in cancer cells.
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring significantly enhances anticancer activity. For example, modifications at specific positions on the thiazole ring have been shown to increase potency .
Antimicrobial Activity
In addition to anticancer effects, this compound also exhibits antimicrobial properties.
Findings on Antimicrobial Efficacy
- Minimum Inhibitory Concentration (MIC) : Studies assessing the antimicrobial activity against both Gram-positive and Gram-negative bacteria report low MIC values for thiazole derivatives, indicating strong antibacterial potential .
- Broad Spectrum Activity : Compounds similar to this compound have demonstrated effectiveness against a variety of pathogens, including Staphylococcus aureus and Escherichia coli, with MIC values often below 10 µg/mL .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(E)-3-(3-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O2S/c19-11-15(9-13-5-4-8-16(10-13)21(22)23)18-20-17(12-24-18)14-6-2-1-3-7-14/h1-10,12H/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYAALWGFFZMKG-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














